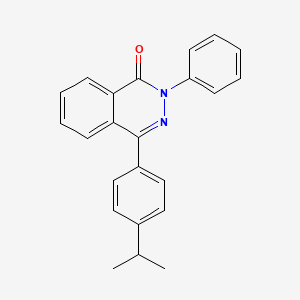
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been reported to scavenge free radicals, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its relatively simple synthesis method and high yield. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is also stable under ambient conditions, which makes it easy to handle. However, one limitation of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone. One potential area of research is the development of new synthetic methods for 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone that can improve its yield and purity. Another area of research is the investigation of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the development of new derivatives of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone with improved solubility and bioactivity could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone involves the reaction of 4-isopropylbenzaldehyde and benzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions and yields 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone as a yellow solid. This method has been reported to have a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16(2)17-12-14-18(15-13-17)22-20-10-6-7-11-21(20)23(26)25(24-22)19-8-4-3-5-9-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZPRELVILGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![1-{[(3-methoxyphenyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683138.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)

![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)
![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)